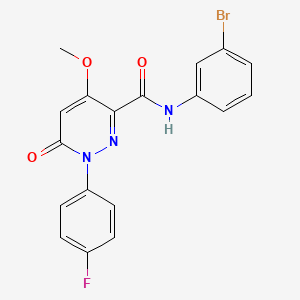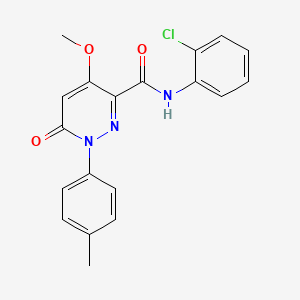
N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH-), a methoxy group (-OCH3), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyridazine ring and the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, which is aromatic, would contribute to the compound’s stability. The electron-withdrawing nature of the amide group might influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis in the presence of an acid or base, while the methoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用
Antiviral Activity
HMS3484G05 has been investigated for its antiviral potential. In a study by Chen et al., a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, including HMS3484G05, were synthesized . Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This suggests that HMS3484G05 may have antiviral properties, making it relevant for further exploration in virology research.
Epigenetic Modulation
Given the reversible nature of chemical modifications, HMS3484G05 could play a role in epigenetic regulation. Epigenetic changes, such as histone modifications, impact gene expression. Investigating HMS3484G05’s effects on chromatin remodeling and transcriptional activity could lead to insights into potential ‘epigenetic drugs’ for specific treatments .
Drug Development
Sulfonamide derivatives, like HMS3484G05, have been associated with diverse biological activities. Their antibiotic revolution in medicine has paved the way for exploring novel therapeutic agents. Researchers could investigate HMS3484G05’s interactions with cellular targets, pharmacokinetics, and toxicity profiles to assess its suitability for drug development .
Antileishmanial and Antimalarial Properties
While not directly studied for these applications, the compound’s structural features warrant attention. Similar pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities . Further investigations could explore HMS3484G05’s potential in combating these parasitic diseases.
Herbicidal and Agricultural Applications
Sulfonamide derivatives have been evaluated for herbicidal properties in agriculture . Although specific studies on HMS3484G05 are lacking, its structural similarity to other bioactive compounds suggests potential herbicidal applications. Investigating its effects on plant growth and weed control could be worthwhile.
作用机制
未来方向
属性
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-7-9-13(10-8-12)23-17(24)11-16(26-2)18(22-23)19(25)21-15-6-4-3-5-14(15)20/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFZGCCGGDFYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)
![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)
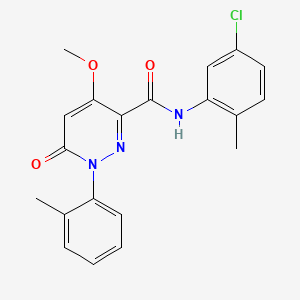
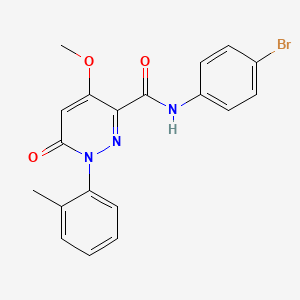
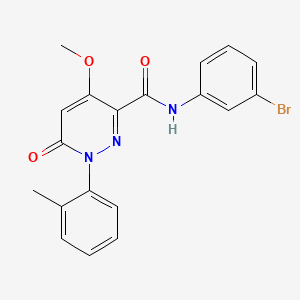
![ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545877.png)

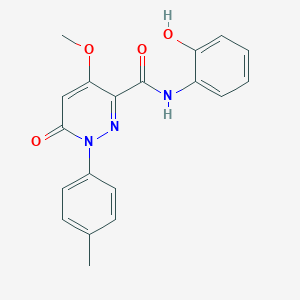
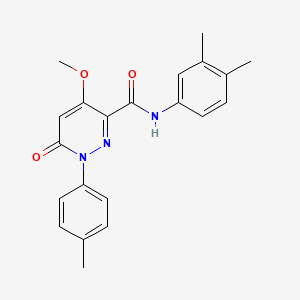
![ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545914.png)
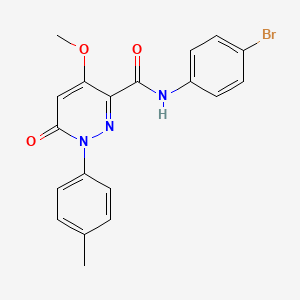
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545933.png)

